Cas no 2090624-25-0 (2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one)

2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one
- EN300-1940713
- 2090624-25-0
-
- Inchi: 1S/C4H3F2N3O/c5-3(6)2(10)4-7-1-8-9-4/h1,3H,(H,7,8,9)
- InChI Key: GSKLRBIDXMNCNG-UHFFFAOYSA-N
- SMILES: FC(C(C1=NC=NN1)=O)F
Computed Properties
- Exact Mass: 147.02441805g/mol
- Monoisotopic Mass: 147.02441805g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 58.6Ų
2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1940713-0.1g |
2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one |
2090624-25-0 | 95% | 0.1g |
$440.0 | 2023-09-17 | |
Enamine | EN300-1940713-1.0g |
2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one |
2090624-25-0 | 95% | 1g |
$1272.0 | 2023-05-31 | |
Enamine | EN300-1940713-5.0g |
2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one |
2090624-25-0 | 95% | 5g |
$3687.0 | 2023-05-31 | |
1PlusChem | 1P02874V-10g |
2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one |
2090624-25-0 | 95% | 10g |
$6820.00 | 2023-12-19 | |
Aaron | AR0287D7-100mg |
2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one |
2090624-25-0 | 95% | 100mg |
$630.00 | 2025-02-15 | |
Aaron | AR0287D7-1g |
2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one |
2090624-25-0 | 95% | 1g |
$1774.00 | 2025-02-15 | |
Aaron | AR0287D7-2.5g |
2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one |
2090624-25-0 | 95% | 2.5g |
$3452.00 | 2025-02-15 | |
Enamine | EN300-1940713-10.0g |
2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one |
2090624-25-0 | 95% | 10g |
$5467.0 | 2023-05-31 | |
Enamine | EN300-1940713-0.05g |
2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one |
2090624-25-0 | 95% | 0.05g |
$295.0 | 2023-09-17 | |
Enamine | EN300-1940713-0.25g |
2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one |
2090624-25-0 | 95% | 0.25g |
$629.0 | 2023-09-17 |
2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one Related Literature
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
Additional information on 2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one
Introduction to 2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one (CAS No. 2090624-25-0)
2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 2090624-25-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in medicinal chemistry. The presence of both fluorine atoms and a triazole ring in its molecular structure imparts distinct electronic and steric characteristics, which are crucial for its interaction with biological targets.
The chemical formula of 2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one can be represented as C₆H₃F₂N₃O. The fluorine substituents at the 2-position of the ethanone moiety enhance the lipophilicity and metabolic stability of the molecule, while the triazole ring contributes to its binding affinity with various biological receptors. These structural features have made this compound an attractive scaffold for the development of novel therapeutic agents.
In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate pharmacokinetic properties such as solubility, bioavailability, and metabolic clearance. The incorporation of fluorine atoms into drug molecules often leads to improved pharmacological efficacy and reduced susceptibility to degradation by enzymes. This has prompted researchers to explore the potential of 2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one as a lead compound for drug discovery programs.
One of the most compelling aspects of CAS No. 2090624-25-0 is its role in the synthesis of biologically active intermediates. The compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecules with tailored properties. Its reactivity at the carbonyl group and the triazole ring provides multiple avenues for functionalization, enabling the creation of derivatives with enhanced biological activity.
Recent studies have highlighted the potential of 2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one in addressing various therapeutic challenges. For instance, researchers have investigated its interactions with enzymes and receptors involved in inflammatory pathways. The fluorinated moiety is particularly effective in modulating enzyme activity by influencing binding affinity and kinetic stability. This has led to the discovery of novel inhibitors that could be developed into treatments for chronic inflammatory diseases.
The triazole ring in CAS No. 2090624-25-0 also plays a critical role in its biological activity. Triazole derivatives are known for their broad spectrum of antimicrobial and antiviral properties. By incorporating this moiety into drug candidates, scientists aim to develop compounds that can effectively target pathogens while minimizing side effects. Preliminary studies suggest that derivatives of this compound exhibit promising activity against certain resistant strains of bacteria and fungi.
Another area where 2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one shows promise is in the development of anticancer agents. The combination of fluorine atoms and a triazole ring creates a molecular structure that can interact with key targets involved in cancer cell proliferation and survival. Researchers have explored its potential as a kinase inhibitor and have observed encouraging results in preclinical models. These findings suggest that further optimization could lead to the development of new anticancer therapies.
The synthetic pathways for CAS No. 2090624-25-0 have also been refined to improve yield and purity. Advances in catalytic methods and green chemistry principles have enabled more efficient production processes without compromising quality. This has made it easier for research laboratories to access sufficient quantities of the compound for further studies.
In conclusion,CAS No. 2090624-25-0 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. The presence of fluorine atoms and a triazole ring enhances its biological activity and makes it a valuable scaffold for drug discovery. Ongoing research continues to uncover new therapeutic possibilities for this compound, underscoring its importance in modern medicine.
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